2,4-Dinitrophenol

Description

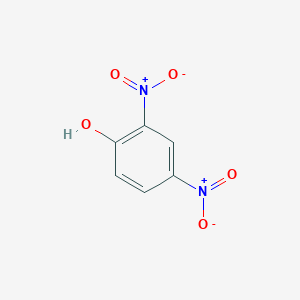

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5, Array | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020523 | |

| Record name | 2,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide., Liquid, Yellow crystals with a sweet, musty odor; [CHRIS], CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (when carefully heated) (NTP, 1992), Sublimes | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, methanol, Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36, Soluble in aqueous alkaline solutions, In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C, In water, 2,790 mg/L at 20 °C, Solubility in water, g/l: 6 (poor) | |

| Record name | SID47193722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.683 g/cu cm at 24 °C, Relative density (water = 1): 1.68 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air = 1), Relative vapor density (air = 1): 6.36 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00039 [mmHg], 3.9X10-4 mm Hg at 20 °C | |

| Record name | 2,4-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow platelets or leaflets from water, Yellowish to yellow orthorhombic crystals | |

CAS No. |

51-28-5, 1326-82-5 | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,4-dinitro-, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13SKS21MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

234 to 237 °F (NTP, 1992), 114.8 °C, 112 °C | |

| Record name | 2,4-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitrophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2,4-Dinitrophenol (DNP) for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-Dinitrophenol (DNP), a compound of significant interest due to its potent biological activity as an uncoupler of oxidative phosphorylation.[1][2] For researchers in drug development and cellular biology, understanding DNP's solubility in various solvent systems is paramount for ensuring experimental reproducibility, designing effective delivery mechanisms, and maintaining safety. This document details the physicochemical principles governing DNP's solubility, provides quantitative data for its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, and outlines a robust experimental protocol for solubility determination. All procedures and claims are grounded in established scientific principles and supported by authoritative references.

Introduction: The Double-Edged Sword of this compound

This compound (DNP) is a yellow, crystalline organic compound that functions as a potent protoplasmic poison.[2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[1][3] By transporting protons across the inner mitochondrial membrane, DNP dissipates the proton gradient required for ATP synthesis, causing the energy from cellular respiration to be released as heat.[1][2] This potent metabolic effect led to its brief and ill-fated use as a weight-loss drug in the 1930s, which was halted due to severe toxicity and fatalities.[3][4]

Physicochemical Properties Governing DNP Solubility

The solubility of DNP is dictated by its molecular structure, which features a combination of polar and non-polar characteristics.

-

Molecular Structure: DNP consists of a benzene ring substituted with a hydroxyl (-OH) group and two nitro (-NO₂) groups at positions 2 and 4.

-

Acidity (pKa): The phenolic hydroxyl group is acidic. The powerful electron-withdrawing effects of the two nitro groups delocalize the negative charge of the corresponding phenoxide ion, making DNP a significantly stronger acid than phenol. Its pKa is approximately 4.0-4.1.[7][8] This acidity is a key factor in its solubility, particularly in aqueous solutions of varying pH and its ability to form salts.

-

Polarity and Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the hydroxyl group can act as hydrogen bond acceptors. This allows for complex interactions with both protic and aprotic polar solvents.

Solubility Profile of this compound

Solubility in Dimethyl Sulfoxide (DMSO)

Causality of High Solubility in DMSO: The high solubility is primarily due to the polar aprotic nature of DMSO. The sulfoxide group (S=O) in DMSO is a very strong hydrogen bond acceptor. It readily forms a strong hydrogen bond with the acidic proton of DNP's hydroxyl group. This interaction effectively solvates the DNP molecule, overcoming the crystal lattice energy of the solid compound.

Caption: DNP-DMSO Interaction via Hydrogen Bonding.

Solubility in Other Organic Solvents and Water

DNP exhibits varied solubility across a range of common laboratory solvents. This behavior directly reflects the interplay of polarity, hydrogen bonding capacity, and the "like dissolves like" principle. The quantitative solubility data is summarized in the table below.

| Solvent | Chemical Class | Solubility (g / 100 g solution) | Temperature (°C) | Reference(s) |

| Acetone | Ketone (Polar Aprotic) | 35.90 | 15 | [6] |

| Pyridine | Heterocycle (Polar Aprotic) | 20.08 | 15 | [6] |

| Ethyl Acetate | Ester (Polar Aprotic) | 15.55 | 15 | [6] |

| Ethanol | Alcohol (Polar Protic) | Soluble | - | [6][11] |

| Methanol | Alcohol (Polar Protic) | Soluble | - | [6] |

| Toluene | Aromatic Hydrocarbon | 6.36 | 15 | [6] |

| Chloroform | Halogenated Hydrocarbon | 5.39 | 15 | [6] |

| Benzene | Aromatic Hydrocarbon | Soluble | - | [6][11] |

| Ethyl Ether | Ether | Soluble | - | [6] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | 0.423 | 15 | [6] |

| Water | Aqueous | 0.56 (at 18°C) | 18 / 100 | [6] |

| 4.3 (at 100°C) |

Analysis of Solubility Trends:

-

High Solubility in Polar Aprotic Solvents: DNP is most soluble in polar aprotic solvents like acetone and pyridine.[6] These solvents can effectively accept hydrogen bonds from DNP's hydroxyl group and have sufficient polarity to solvate the aromatic ring and nitro groups.

-

Good Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol are also effective solvents.[6][11] They can act as both hydrogen bond donors and acceptors, readily interacting with DNP.

-

Moderate to Low Solubility in Non-Polar Solvents: Solubility decreases significantly in less polar solvents like toluene and chloroform and is very low in non-polar solvents like carbon tetrachloride.[6] These solvents cannot effectively solvate the polar hydroxyl and nitro functional groups.

-

Limited Water Solubility: DNP is only sparingly soluble in water at room temperature.[6][11] Although water is highly polar, the large, relatively non-polar benzene ring disrupts water's strong hydrogen-bonding network, making solvation less favorable. Solubility increases significantly with temperature.[6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure accurate and reproducible results, the "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of DNP in a chosen solvent at a controlled temperature.

Materials:

-

This compound (wetted with water for safety, factor in water content for weighing)

-

Solvent of interest (e.g., DMSO, Ethanol, Buffered Saline)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Methodology:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid DNP to a vial containing a precise volume of the solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated.

-

Causality: The presence of a solid phase in equilibrium with the liquid phase is the definition of a saturated solution. Without it, the measured concentration would simply be that of an unsaturated solution.

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period, typically 24 to 48 hours.

-

Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium. Shorter times may only yield a kinetic solubility value, which can be misleadingly high (supersaturated) or low (unsaturated).

-

-

Phase Separation: Remove the vials and let them stand undisturbed at the same controlled temperature for at least one hour to allow the excess solid to settle.

-

Causality: This step minimizes the amount of solid material that needs to be removed by filtration, preventing premature clogging of the filter.

-

-

Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean collection vial.

-

Causality: Filtration is a critical self-validating step. It guarantees that the sample being analyzed is a true solution, free from any undissolved micro-particles that would artificially inflate the measured concentration. The filter material must be chemically compatible with the solvent to avoid introducing extractables.

-

-

Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

-

Causality: A validated analytical method with a proper calibration curve ensures the accuracy and precision of the final concentration measurement.

-

-

Calculation: Calculate the concentration of DNP in the original saturated solution, accounting for any dilutions made. The result is the thermodynamic solubility of DNP in that solvent at that specific temperature.

Critical Safety and Handling Precautions

This compound is a highly hazardous substance and must be handled with extreme caution.

-

Explosion Hazard: DNP is explosive when dry.[5][6] It is typically supplied wetted with 15-35% water to stabilize it. Do not allow the material to dry out.

-

High Acute Toxicity: DNP is fatal if swallowed, inhaled, or in contact with skin.[5][13] All handling must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., Nitrile rubber), and safety goggles.[5]

-

Storage: Store in a tightly closed container in a cool, well-ventilated area, away from heat, sparks, and open flames.[14]

Conclusion

The solubility of this compound is a complex function of its unique physicochemical properties. It is highly soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in polar protic solvents like alcohols, and sparingly soluble in non-polar solvents and water. This guide provides the foundational knowledge and practical methodologies required for researchers to prepare DNP solutions accurately, consistently, and safely. Adherence to the principles and protocols outlined herein will enhance experimental integrity and contribute to the generation of reliable and reproducible scientific data.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, this compound. PubChem. [Link]

-

Solubility of Things. (n.d.). This compound. [Link]

-

Loba Chemie. (2020). SAFETY DATA SHEET: this compound INDICATOR AR. [Link]

-

Li, Y., et al. (2015). Clinical features and treatment in patients with acute this compound poisoning. National Center for Biotechnology Information. [Link]

-

Carl Roth GmbH. (2024). Safety data sheet: this compound. [Link]

-

Grundlingh, J., et al. (2011). This compound (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Wolthuis, E., et al. (1975). Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Larsson, K. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Khan, T. (2024). Answer to "What is the solubility of this compound? Is it better to dissolve it in water or DMSO?". ResearchGate. [Link]

-

Grundlingh, J., et al. (2011). This compound (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. ResearchGate. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Chen, G., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics. [Link]

-

ResearchGate. (2022). This compound (DNP) water/DMSO/ethanol solution?[Link]

-

Quora. (2018). What is the order by acid strength of phenol, o-nitrophenol, and 2, 4-dinitro phenol?. [Link]

-

Pearson. (n.d.). Explain why this compound (pKa = 4.0) is a stronger acid.... [Link]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical features and treatment in patients with acute this compound poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 51-28-5 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Cellular Uptake and Distribution of 2,4-Dinitrophenol (DNP) In Vitro

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dinitrophenol (DNP) is a potent metabolic effector renowned for its ability to uncouple oxidative phosphorylation. Historically used as a weight-loss agent, its significant toxicity has since limited its clinical application but solidified its role as an indispensable tool in metabolic research. Understanding how DNP enters cells and reaches its primary target is critical for designing robust in vitro experiments and accurately interpreting their results. This guide provides a comprehensive technical overview of the mechanisms governing DNP's cellular uptake, its subsequent intracellular distribution, and its profound impact on mitochondrial function. We will delve into the physicochemical principles driving its transport, detail authoritative methodologies for its study, and explore the downstream cellular consequences, offering field-proven insights for researchers investigating cellular bioenergetics, toxicology, and drug-induced metabolic modulation.

Section 1: Introduction to this compound

First identified for its metabolic effects in the 1930s, DNP's ability to increase metabolic rate without a corresponding increase in ATP production highlighted its unique mechanism of action. It is a small nitroaromatic compound whose biological activity is intrinsically linked to its chemical structure. Its utility in the lab stems from its reliable and potent disruption of the mitochondrial proton gradient, making it a standard positive control for mitochondrial depolarization and a tool to probe cellular responses to severe energy stress.

The key to DNP's cellular transport lies in its physicochemical properties, which allow it to readily traverse biological membranes.

| Property | Value / Description | Significance for Cellular Uptake |

| Molecular Formula | C₆H₄N₂O₅ | Small molecular size facilitates diffusion across lipid bilayers. |

| Molecular Weight | 184.11 g/mol | Contributes to its ability to passively diffuse. |

| pKa | ~4.1 | As a weak acid, its protonation state is highly dependent on ambient pH, which is the cornerstone of its transport mechanism. |

| Lipophilicity | High | The neutral (protonated) form is lipid-soluble, enabling it to easily enter the hydrophobic core of the plasma and mitochondrial membranes.[1][2] |

Section 2: The Core Mechanism of Cellular Uptake: pH-Dependent Passive Diffusion

The cellular entry of DNP is a classic example of passive diffusion dictated by the pH-partition hypothesis.[3] This mechanism does not require cellular energy and is driven by the concentration gradient of the uncharged, lipid-soluble form of the molecule across the plasma membrane.[4][5]

The process is governed by the following principles:

-

Protonation in the Extracellular Milieu: In standard cell culture media with a pH of ~7.4, a small fraction of DNP exists in its protonated (uncharged) form. Although the anionic form predominates, a dynamic equilibrium ensures a persistent, albeit small, concentration of the neutral species.

-

Membrane Permeation: The protonated, neutral DNP is lipophilic and readily diffuses across the plasma membrane, moving down its concentration gradient into the cytoplasm.[6]

-

Deprotonation in the Cytoplasm: The intracellular pH of most mammalian cells is maintained around 7.2. Upon entering this slightly more alkaline environment (relative to its pKa), the neutral DNP molecule has a higher probability of dissociating, releasing a proton (H⁺) and reverting to its anionic (charged) form.

-

Ion Trapping: The resulting anionic DNP is significantly less membrane-permeable and is effectively "trapped" within the cytoplasm, maintaining the concentration gradient for the neutral form to continue entering the cell. This process can lead to a slight acidification of the cytoplasm.[7][8]

Section 3: Intracellular Trafficking and Accumulation: The Mitochondrion as the Primary Target

Once inside the cytoplasm, DNP's journey culminates at the inner mitochondrial membrane, the site of its primary pharmacological effect. The same physicochemical principles that govern its entry into the cell now drive its accumulation within the mitochondrial matrix.

Mitochondria maintain a significant electrochemical gradient (proton-motive force) across their inner membrane. The intermembrane space is proton-rich and thus acidic (lower pH) compared to the alkaline environment of the mitochondrial matrix (pH ~8.0).[9] This steep pH gradient makes the mitochondrion a powerful sink for DNP.

The uncoupling mechanism proceeds as follows:

-

Diffusion to the Intermembrane Space: Anionic DNP in the cytoplasm moves to the intermembrane space.

-

Protonation: In the acidic intermembrane space, the anionic DNP readily picks up a proton, becoming the neutral, lipophilic DNP-H species.[10][11]

-

Inner Membrane Translocation: The neutral DNP-H diffuses across the inner mitochondrial membrane into the matrix.[1][2]

-

Deprotonation in the Matrix: Upon entering the highly alkaline matrix, DNP-H immediately releases its proton, reverting to the anionic DNP⁻ form.[10][12]

-

Dissipation of Gradient: This shuttling of protons bypasses ATP synthase, effectively "short-circuiting" the proton gradient.[11] The energy stored in the gradient is not used for ATP synthesis but is instead dissipated as heat.

-

Return to Intermembrane Space: The anionic DNP⁻ is then thought to be transported back to the intermembrane space, possibly facilitated by mitochondrial carriers like the adenine nucleotide translocase (ANT), to repeat the cycle.[13]

While mitochondria are the primary site of action, some studies have noted DNP localization in other subcellular compartments, such as the Golgi area in Langerhans cells, and its potential to bind to cytosolic proteins like keratin.[14] However, these interactions are secondary to its profound and immediate effect on mitochondrial bioenergetics.

Section 4: Methodologies for Studying DNP Uptake and Distribution

A multi-faceted approach is required to fully characterize DNP's cellular effects. This involves selecting an appropriate cell model, quantifying cellular uptake, and assessing the functional consequences on mitochondria.

4.1: Choosing an Appropriate In Vitro Model

The choice of cell line is paramount and should be dictated by the research question.

-

Permeability Studies: Caco-2 cells, which form polarized monolayers, are the industry standard for assessing intestinal drug absorption and permeability.[15][16]

-

Metabolic Studies: Cell lines with high oxidative phosphorylation (OXPHOS) activity, such as HepG2 (liver), LNCaP (prostate cancer), or primary cardiomyocytes, are excellent models to study the bioenergetic effects of DNP.[17][18]

-

Neuroprotection/Toxicity: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are used to investigate DNP's hormetic and neuroprotective effects at low doses and neurotoxicity at high doses.[4]

4.2: Experimental Protocol: Quantifying Cellular DNP Uptake

This protocol provides a framework for measuring the total amount of DNP accumulated within a cell population. The gold-standard analytical method is High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity.[19][20][21][22]

Rationale: Directly quantifying intracellular DNP confirms cellular entry and allows for correlation between concentration and biological effect. This is crucial for establishing dose-response relationships.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a known density (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere and reach the desired confluency (typically 80-90%).

-

DNP Treatment: Aspirate the culture medium and replace it with a medium containing the desired concentration of DNP (e.g., 50-500 µM). Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 4, or 24 hours).

-

Cell Harvesting and Washing:

-

Aspirate the DNP-containing medium.

-

Quickly wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular DNP.

-

Causality Insight: Performing washes rapidly on ice minimizes the passive efflux of DNP from the cells during the wash steps.

-

-

Cell Lysis and Extraction:

-

Add a suitable lysis buffer (e.g., RIPA buffer without high levels of interfering detergents) or a solvent like methanol or acetonitrile to the cells.[23]

-

Scrape the cells and collect the lysate.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

-

Sample Preparation for HPLC:

-

Collect the supernatant.

-

If necessary, perform a protein precipitation step (e.g., with cold acetonitrile) to clean up the sample.

-

Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

System: A standard HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., citrate buffer or water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[22]

-

Detection: Monitor the absorbance at a wavelength where DNP has a strong signal (e.g., ~360 nm).

-

Quantification: Create a standard curve using known concentrations of DNP to calculate the concentration in the cell lysates. Normalize the result to cell number or total protein content.

-

4.3: Experimental Protocol: Assessing Mitochondrial Accumulation and Effect

Since direct visualization of DNP in mitochondria is challenging, its accumulation is typically inferred by measuring its functional consequence: the dissipation of the mitochondrial membrane potential (ΔΨm).[3][13] This is a self-validating system; a decrease in ΔΨm is a direct indicator of DNP's protonophoric activity. Fluorescent potentiometric dyes are the tools of choice.

Rationale: Measuring ΔΨm provides a sensitive and dynamic readout of DNP's primary intracellular action. It confirms not only that DNP has entered the cell but that it has reached its target and is biologically active.

Step-by-Step Methodology (using TMRE):

-

Cell Seeding and Treatment: Plate cells in a suitable format for fluorescence measurement (e.g., a 96-well black, clear-bottom plate). Treat cells with various concentrations of DNP for a short period (e.g., 30-60 minutes).

-

Controls: Include a vehicle-only control (healthy, polarized mitochondria) and a positive control for complete depolarization (e.g., 10-20 µM FCCP).[24]

-

-

TMRE Staining:

-

Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed, serum-free medium. A typical starting concentration is 50-200 nM.

-

Causality Insight: Serum and phenol red can interfere with fluorescent measurements and should be omitted from the final incubation steps.

-

Remove the treatment medium and add the TMRE-containing medium to all wells.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Washing and Measurement:

-

Gently aspirate the TMRE medium and wash once with pre-warmed PBS or assay buffer.

-

Add back fresh assay buffer to each well.

-

Immediately measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 549/575 nm).[24]

-

-

Data Interpretation: A decrease in TMRE fluorescence intensity relative to the vehicle control indicates mitochondrial depolarization, confirming the uncoupling activity of DNP.

Alternative Dye (JC-1): JC-1 is a ratiometric dye that forms red aggregates in healthy, polarized mitochondria and exists as green monomers in depolarized mitochondria.[15] A decrease in the red/green fluorescence ratio signifies a loss of ΔΨm.[25] This ratiometric measurement can be more robust as it is less dependent on cell number or dye loading concentration.

Section 5: Downstream Cellular Consequences of DNP Uptake

The uncoupling of oxidative phosphorylation by DNP initiates a cascade of profound cellular changes as the cell attempts to compensate for the catastrophic loss of efficient energy production.

-

Bioenergetic Shift: With ATP synthase stalled, the cell dramatically increases its oxygen consumption rate in a futile attempt to re-establish the proton gradient. This is accompanied by a sharp decrease in cellular ATP levels and an increase in glycolysis to generate ATP through substrate-level phosphorylation.[11]

-

Activation of Stress Signaling: The drop in the ATP:AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[11][16] DNP treatment has been shown to robustly activate the AMPK signaling pathway, which in turn can stimulate glucose uptake and other adaptive metabolic responses.[11] Other stress-activated pathways, including those involving BDNF and CREB, can also be modulated.[4]

-

Cytotoxicity and Apoptosis: At higher concentrations or with prolonged exposure, the severe energy deficit and associated cellular stress become insurmountable, leading to cytotoxicity.[26] DNP can induce apoptosis through mechanisms that include the overproduction of reactive oxygen species (ROS), the rapid depletion of intracellular glutathione (GSH), and the activation of caspase cascades.[10][13] The EC50 for cytotoxicity in Calu-6 lung cancer cells, for instance, was found to be approximately 200 µM after 72 hours.[13]

Section 6: Considerations for Experimental Design and Data Interpretation

-

Control of Extracellular pH: Since DNP uptake is pH-dependent, it is critical to use buffered media and ensure pH stability throughout the experiment, especially when using non-CO₂ incubators.

-

Dose-Response and Time-Course: DNP's effects are highly dependent on concentration and duration of exposure. It is essential to perform dose-response curves to identify concentrations that cause mild uncoupling versus those that induce overt cytotoxicity. Time-course experiments are necessary to distinguish between acute effects (e.g., ΔΨm collapse) and delayed responses (e.g., apoptosis).

-

Role of Efflux Transporters: While passive diffusion is the primary entry mechanism, the potential role of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) in effluxing DNP or its metabolites should be considered, particularly in resistant cell lines or long-term studies.[7][14][17] These transporters actively pump xenobiotics out of cells and their overexpression can confer multidrug resistance.[17][27]

References

-

This compound induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH. (2008). Cell Biology International. [Link]

-

This compound induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. (2008). Toxicology in Vitro. [Link]

-

Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes. (2005). Endocrinology. [Link]

-

Alternative mechanism of action of the DNP PtIV prodrug: intracellular cisplatin release and the mitochondria-mediated apoptotic pathway. (2021). Dalton Transactions. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. [Link]

-

Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes. (2007). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Measuring Mitochondrial Transmembrane Potential by TMRE Staining. (2016). Cold Spring Harbor Protocols. [Link]

-

DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. (2017). Alzheimer's & Dementia. [Link]

-

Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of this compound in Mitochondria and Planar Bilayer Membranes. (2021). MDPI. [Link]

-

TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]

-

TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). (n.d.). Assay Genie. [Link]

-

Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2021). Pharmacological Research. [Link]

-

ABC multidrug transporters: structure, function and role in chemoresistance. (2007). The Biochemical Journal. [Link]

-

HPLC analysis of the reaction mixture during 2,4-DNP biotransformation... (n.d.). ResearchGate. [Link]

-

Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy. (2017). Journal of Experimental & Clinical Cancer Research. [Link]

-

What effect would you expect dinitrophenol to have on the change in pH across the inner mitochondrial membrane? (2022). Quora. [Link]

-

On the Effect of Melittin on Surface Properties of Erythrocyte and Mitochondrial Membranes. (2022). MDPI. [Link]

-

Toxicological Profile for Dinitrophenols. (2021). Agency for Toxic Substances and Disease Registry (US). [Link]

-

Detection of this compound and Bio-Imaging Application with Agaric-Based Nitrogen-Doped Carbon Quantum Dots (N-CQDs). (2021). SciELO. [Link]

-

Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. (2022). Frontiers in Oncology. [Link]

-

Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. (2023). MDPI. [Link]

-

What is the mechanism by which Dinitrophenol (this compound) acts as an uncoupler of oxidative phosphorylation... (2025). Dr.Oracle. [Link]

-

Measuring Protein Concentration in Cell Lysates by Direct UV280 Absorbance... (n.d.). Implen. [Link]

-

Passive transport. (n.d.). Wikipedia. [Link]

-

Metabolic pathways of this compound (2,4-DNP) in humans. (n.d.). ResearchGate. [Link]

-

(PDF) ABC multidrug transporters: Structure, function and role in chemoresistance. (2007). ResearchGate. [Link]

-

DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. (2017). ScienceDirect. [Link]

-

This is Why this compound (2,4 DNP) is Bad For You. (2021). YouTube. [Link]

-

ATP binding Cassette ABC Transporter. (2019). YouTube. [Link]

-

Effects of DNP on active transport processes and cell membranes in the Malpighian tubule of Formica. (1994). ResearchGate. [Link]

-

Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Efficient enrichment and trace determination of hazardous compound of this compound in environmental water samples... (2021). ResearchGate. [Link]

-

Determination of this compound (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography. (2000). OSTI.GOV. [Link]

-

How does 2/4 dinitrophenol affect the electron transport chain? (2019). Quora. [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). National Center for Biotechnology Information. [Link]

Sources

- 1. snorrisi.hi.is [snorrisi.hi.is]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNP - Doctor of Nursing Practice • UVA School of Nursing [nursing.virginia.edu]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. Determination of this compound (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography (Conference) | OSTI.GOV [osti.gov]

- 22. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 23. implen.de [implen.de]

- 24. assaygenie.com [assaygenie.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

The Phoenix of Pharmacology: A Technical Guide to the Historical Context and Scientific Utility of 2,4-Dinitrophenol

Introduction: A Molecule of Duality

2,4-Dinitrophenol (DNP) occupies a unique and cautionary space in the annals of scientific discovery. A simple nitrated aromatic compound, its history is a compelling narrative of industrial origins, a brief, notorious tenure as a "miracle" weight-loss drug, and its enduring legacy as a fundamental tool in the study of cellular bioenergetics. For the modern researcher, understanding the historical trajectory of DNP is not merely an academic exercise; it provides critical context for its mechanism of action, its toxicological profile, and its nuanced application in contemporary experimental biology. This guide delves into the technical history of DNP, from the munitions factories of the early 20th century to its indispensable role in the modern biochemistry laboratory, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: From Munitions to Metabolism: The Industrial Genesis of DNP

First synthesized for industrial purposes, this compound's initial applications were far removed from the biological realm. As a yellow crystalline solid, it was utilized in the manufacturing of explosives, often mixed with picric acid, and also served as a key intermediate in the production of sulfur dyes, wood preservatives, and pesticides.[1][2][3] The synthesis of DNP can be achieved through several routes, most commonly through the hydrolysis of 2,4-dinitrochlorobenzene or the nitration of phenol.[1][4][5][6][7]

It was in the French munitions factories during World War I that the profound biological effects of DNP were first observed, albeit tragically.[8][9] Workers exposed to the chemical exhibited a peculiar set of symptoms: significant weight loss, fatigue, excessive sweating (diaphoresis), and elevated body temperature.[9] These accidental human exposures were the first indication that DNP was a potent metabolic effector, setting the stage for its dramatic pivot from industrial chemical to therapeutic candidate.

Synthesis Protocol: Hydrolysis of 2,4-Dinitrochlorobenzene

A common laboratory-scale synthesis of DNP involves the hydrolysis of 2,4-dinitrochlorobenzene. The following protocol is illustrative of the chemical principles involved.

Objective: To synthesize this compound from 2,4-dinitrochlorobenzene.

Materials:

-

2,4-dinitrochlorobenzene

-

Anhydrous sodium carbonate

-

Distilled water

-

Hydrochloric acid (concentrated)

-

Reflux apparatus

-

Beakers, filtration apparatus

Methodology:

-

A solution of anhydrous sodium carbonate (e.g., 21 g) in distilled water (e.g., 225 ml) is prepared in a round-bottom flask.

-

2,4-dinitrochlorobenzene (e.g., 20 g) is added to the flask.

-

The mixture is heated under reflux until the oily dinitrochlorobenzene layer disappears, indicating the completion of the hydrolysis reaction. This can take several hours.

-

The solution is then cooled to room temperature.

-

The solution is carefully acidified with hydrochloric acid. This protonates the dinitrophenolate salt, causing the less soluble this compound to precipitate out of solution.

-

The precipitated yellow crystals of this compound are collected by filtration, washed with cold water to remove residual acid and salts, and then dried. The expected melting point is approximately 114-115°C.[1][4]

Part 2: The Perilous Promise: DNP as a Weight-Loss Agent

The observations from French factory workers caught the attention of Maurice L. Tainter, a clinical pharmacologist at Stanford University.[1][10] Intrigued by the reports of dramatic weight loss, Tainter and his colleague Windsor Cutting began systematically studying the effects of DNP. In 1933, they published their findings, reporting that DNP could significantly increase metabolic rate by up to 50%, leading to a weight loss of 1.5 kg (approximately 3.3 lbs) per week without any dietary restrictions.[9]

This discovery unleashed DNP upon the public as an over-the-counter diet aid.[8] It was marketed aggressively, and by some estimates, at least 100,000 people in the United States were treated with DNP within the first year of its popularization.[1] The allure of rapid, seemingly effortless weight loss was immense. However, the therapeutic window for DNP was dangerously narrow.[10] The dose required to induce weight loss was perilously close to the dose that could cause catastrophic toxicity.

Reports of severe adverse effects and fatalities soon began to accumulate.[11] The very mechanism that made DNP effective—the dramatic increase in metabolic rate—was also the source of its danger. The excess energy from metabolism was dissipated as heat, leading to uncontrolled hyperthermia, with body temperatures reaching as high as 43-44°C (110-111°F).[1][3] This "cooking from the inside" was often fatal. Other significant toxicities included the formation of cataracts, skin lesions, rashes, and damage to the nervous system.[8][2][12][13]

The mounting evidence of its dangers led the U.S. Food and Drug Administration (FDA) to take action. In 1938, the FDA declared DNP "extremely dangerous and not fit for human consumption" and effectively banned its use as a drug.[10][14]

Table 1: Documented Toxic Effects of this compound in Humans (1930s Era)

| System Affected | Reported Adverse Effects | Citation(s) |

| Systemic | Hyperthermia, excessive sweating, rapid weight loss, fatigue, dizziness, headache. | [1][3][9][11][13] |

| Cardiovascular | Tachycardia (rapid heartbeat). | [11] |

| Respiratory | Tachypnoea (rapid breathing). | [8] |

| Dermatological | Rashes, skin lesions, yellow discoloration of skin. | [8][13] |

| Ocular | Cataract formation. | [2][12] |

| Neurological | Peripheral neuritis. | [8] |

| Gastrointestinal | Nausea, vomiting. | [2][11] |

Part 3: Unveiling the Engine of Life: DNP and the Mechanism of Oxidative Phosphorylation

Despite its ban for human consumption, DNP's potent biological activity made it an invaluable tool for scientists seeking to understand the fundamental processes of cellular energy conversion. The central question was how DNP so dramatically increased metabolic rate and heat production. The answer would come in 1948 from the work of William F. Loomis and Fritz Lipmann, who discovered DNP's mechanism of action: the uncoupling of oxidative phosphorylation.[1][12]

To appreciate this discovery, one must first understand the process DNP disrupts. Oxidative phosphorylation is the primary mechanism by which cells generate adenosine triphosphate (ATP), the universal currency of cellular energy. In the mitochondria, the electron transport chain pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a powerful electrochemical gradient, often called the proton-motive force. This gradient represents a form of stored potential energy. The flow of protons back into the matrix down this gradient, through a molecular turbine called ATP synthase, drives the synthesis of ATP from ADP and inorganic phosphate.

DNP acts as a protonophore, or a proton ionophore.[12][15] As a small, lipid-soluble weak acid, it can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it picks up a proton, becoming neutral and even more lipid-soluble. It then diffuses across the membrane into the proton-poor matrix, where it releases the proton. This action effectively creates a "short-circuit" in the mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1][16] The energy stored in the gradient, instead of being captured in the chemical bonds of ATP, is released as heat.[1] The cell, starved of ATP, desperately tries to compensate by increasing the rate of substrate oxidation and oxygen consumption, leading to the observed increase in metabolic rate.[8]

Diagram: Mechanism of Mitochondrial Uncoupling by this compound

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton gradient as heat.

Part 4: The Modern Renaissance: DNP in Contemporary Research

The very properties that make DNP a dangerous weight-loss agent render it an invaluable tool in the laboratory. It remains the archetypal chemical uncoupler, used in countless studies to probe mitochondrial function, cellular respiration, and bioenergetics.

Experimental Workflow: Measuring Mitochondrial Respiration

A classic experiment to demonstrate the effect of DNP involves using a Clark-type oxygen electrode or a high-resolution respirometry system (e.g., Oroboros Oxygraph) to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Objective: To demonstrate the uncoupling effect of DNP on mitochondrial respiration.

Methodology (using isolated mitochondria):

-

Isolation: Mitochondria are isolated from a tissue source (e.g., rat liver) by differential centrifugation.

-

Basal Respiration (State 2): Isolated mitochondria are suspended in a respiration buffer containing a respiratory substrate (e.g., pyruvate and malate). The baseline OCR is measured. This represents "State 2" respiration, which is slow due to the lack of ADP.

-

Coupled Respiration (State 3): A limited amount of ADP is added. This stimulates ATP synthase, causing a rapid increase in OCR as the proton gradient is used to make ATP. This is "State 3" respiration.

-

State 4 Respiration: Once the ADP is consumed, the OCR slows down to a rate known as "State 4" respiration, which is limited by the proton leak across the membrane.

-

Uncoupled Respiration: A carefully titrated dose of DNP is added to the chamber. A dramatic and sustained increase in OCR is observed, far exceeding the State 3 rate. This occurs because DNP has removed the back-pressure of the proton gradient, allowing the electron transport chain to operate at its maximum capacity, consuming oxygen without producing ATP.

Emerging Therapeutic Investigations

Intriguingly, the story of DNP as a therapeutic agent is not entirely closed. While high doses are unequivocally toxic, recent research has explored the potential of very low, "weight-neutral" doses of DNP for various conditions. The rationale is that mild uncoupling can have beneficial "pleiotropic" effects, such as reducing the production of mitochondrial reactive oxygen species (ROS) and improving calcium handling.[17][18] These low-dose applications are being investigated for neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease, as well as for treating non-alcoholic fatty liver disease.[1][19][20] These modern studies underscore the importance of dose and context, revisiting a once-condemned molecule with a new perspective focused on hormesis and cellular resiliency.

Conclusion

The history of this compound is a powerful lesson in pharmacology, toxicology, and the scientific process. From its explosive origins to its deadly stint as a diet drug, DNP has carved a unique path. Its prohibition for human consumption remains a critical public health measure, especially given its illicit availability on the internet.[1][8][21][22] Yet, in the controlled environment of the research laboratory, DNP transitioned from a poison to a pivotal tool. It helped unravel the core mechanisms of life's energy economy and continues to serve as a benchmark for studying mitochondrial function. The ongoing exploration of its low-dose therapeutic potential marks the latest chapter for this remarkable molecule, demonstrating that even the most notorious of compounds can yield profound scientific insights.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PubMed Central. [Link]

-

This compound | C6H4N2O5 | CID 1493. PubChem. [Link]

-

Preparation of this compound. PrepChem.com. [Link]

-

(PDF) Synthesis of this compound. ResearchGate. [Link]

-

Dinitrophenol and obesity: an early twentieth-century regulatory dilemma. PubMed. [Link]

-

DNP: the return of a deadly weight-loss drug. The Guardian. [Link]

-

The Chemical Uncoupler this compound (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. National Institutes of Health (NIH). [Link]

-

Pharmacy Fact: Miracle Weight Loss Drug Successfully Burns Fat, Also 'Cooks' Internal Organs. Pharmacy Times. [Link]

- Method of producing this compound.

-

This compound (DNP). Food Standards Agency. [Link]

-